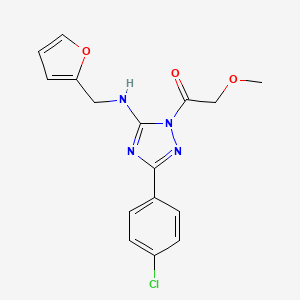
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system. TSPO is involved in various physiological processes, including neuroinflammation, apoptosis, and oxidative stress. DPA-714 has been extensively studied for its potential use in imaging and treating various neurological disorders.
作用機序
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide selectively binds to TSPO, which is primarily expressed in the mitochondria of glial cells in the central nervous system. TSPO is involved in various physiological processes, including neuroinflammation, apoptosis, and oxidative stress. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to modulate these processes by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and promoting cell survival.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, promoting cell survival, and reducing oxidative stress. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has also been shown to improve cognitive function and reduce neurodegeneration in preclinical models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in lab experiments is its high selectivity and affinity for TSPO, which allows for accurate imaging and targeting of glial cells in the central nervous system. However, one limitation of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide is its limited availability and high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in imaging and treating neurological disorders. One future direction is the development of novel TSPO ligands with improved selectivity and affinity for TSPO. Another future direction is the use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in combination with other imaging agents and therapeutic agents to improve diagnostic accuracy and treatment outcomes. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide in humans.
合成法
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoyl chloride with 2-amino-4,5-dimethyl-1,3-thiazole in the presence of triethylamine, followed by reaction with ethyl formate and sodium hydride to yield the final product.
科学的研究の応用
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been used extensively in preclinical and clinical studies for its potential use in imaging and treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide has been shown to selectively bind to TSPO, which is upregulated in various neurological disorders, making it a promising imaging agent for early diagnosis and monitoring of disease progression.
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)10(16)14-9-6-13-12(18)15-11(9)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEPJTNIZJFBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)



![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)


